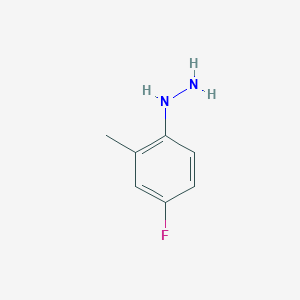

(4-Fluoro-2-methylphenyl)hydrazine

Description

Significance of Arylhydrazines in Synthetic Organic Chemistry

Arylhydrazines are a class of organic compounds that have proven to be exceptionally valuable in synthetic organic chemistry. nih.govrsc.org They are widely utilized in the creation of a diverse array of biologically active molecules. nih.gov Notable examples of heterocyclic compounds synthesized using arylhydrazine precursors include indoles, indazoles, pyrazoles, and quinazolines. nih.govrsc.org

One of the most prominent applications of arylhydrazines is in the Fischer indole (B1671886) synthesis, a classic and widely used method for preparing indole ring systems. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.com The versatility of this method allows for the synthesis of a wide range of substituted indoles, which are prevalent in many natural products and pharmaceutical agents. byjus.comnih.gov

Beyond their role in cyclization reactions, arylhydrazines have also gained traction as arylating agents in various cross-coupling reactions. nih.gov These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures. nih.gov An attractive feature of using arylhydrazines in these transformations is that the byproducts are often nitrogen gas and water, making them environmentally benign coupling partners. nih.gov

Role of Fluorinated Aromatic Systems in Chemical and Pharmaceutical Sciences

The incorporation of fluorine atoms into aromatic systems has a profound impact on the physical, chemical, and biological properties of the resulting molecules. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of an aromatic ring, influencing its reactivity and stability. numberanalytics.com

In the realm of pharmaceutical sciences, the introduction of fluorine is a well-established strategy to enhance the therapeutic potential of drug candidates. tandfonline.com The substitution of hydrogen with fluorine can lead to several beneficial effects, including:

Improved Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation, a primary pathway for drug deactivation in the body. nih.gov This can lead to a longer duration of action and improved pharmacokinetic profiles. nih.gov

Enhanced Lipophilicity: The presence of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target. numberanalytics.com

Increased Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins, resulting in enhanced potency. tandfonline.com

Altered Physicochemical Properties: Fluorine can influence the acidity or basicity (pKa) of nearby functional groups, which can affect a drug's solubility, absorption, and distribution in the body. tandfonline.com

The positive impact of fluorine is evident in a wide range of approved drugs, including anticancer agents, antidepressants, and antibiotics. numberanalytics.comtandfonline.com

Overview of (4-Fluoro-2-methylphenyl)hydrazine as a Key Intermediate and Building Block

This compound emerges as a key intermediate by combining the synthetic utility of the arylhydrazine group with the advantageous properties conferred by the fluorinated and methylated aromatic ring. The specific substitution pattern—a fluorine atom at the para position and a methyl group at the ortho position relative to the hydrazine (B178648) moiety—provides a unique set of steric and electronic characteristics that can be exploited in various chemical transformations.

The presence of the hydrazine group makes it a prime candidate for participating in reactions like the Fischer indole synthesis, leading to the formation of specifically substituted indole derivatives. wikipedia.orgmdpi.com The fluorine and methyl groups on the aromatic ring can influence the regioselectivity of these cyclization reactions and can also serve as handles for further functionalization.

Furthermore, this compound can be utilized in cross-coupling reactions to introduce the 4-fluoro-2-methylphenyl moiety into larger, more complex molecules. nih.gov The resulting products would benefit from the properties associated with fluorinated aromatics, potentially leading to new compounds with desirable biological or material properties.

In essence, this compound serves as a valuable and versatile building block, offering chemists a strategic tool for the efficient synthesis of novel and potentially impactful chemical entities.

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIRHGKZHMDXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607448 | |

| Record name | (4-Fluoro-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356534-04-8 | |

| Record name | (4-Fluoro-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 2 Methylphenyl Hydrazine

Established Synthetic Routes to Arylhydrazines

The preparation of arylhydrazines, including (4-Fluoro-2-methylphenyl)hydrazine, predominantly relies on two well-established synthetic pathways. These methods are widely applicable to a range of substituted aromatic compounds.

Diazotization and Subsequent Reduction of Substituted Anilines

A cornerstone in the synthesis of arylhydrazines is the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt. This two-step process is a versatile and widely practiced method in organic synthesis.

The synthesis of this compound via this route commences with the diazotization of 4-fluoro-2-methylaniline. This reaction is typically carried out in an acidic medium, most commonly using hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. Sodium nitrite (B80452), dissolved in water, is added portion-wise to the acidic solution of the aniline (B41778) to generate nitrous acid in situ, which then reacts to form the 4-fluoro-2-methylbenzenediazonium chloride.

Following the formation of the diazonium salt, the crucial reduction step is performed. A common and effective reducing agent for this transformation is tin(II) chloride (stannous chloride) in concentrated hydrochloric acid. The diazonium salt solution is added to the tin(II) chloride solution, and the reaction mixture is stirred, often with gentle warming, to facilitate the reduction to the corresponding hydrazine (B178648). The desired this compound is typically isolated as its hydrochloride salt, which can be neutralized to obtain the free base.

An alternative reducing agent that has been successfully employed for the synthesis of similar arylhydrazines is sodium pyrosulfite. google.com In a procedure analogous to the synthesis of 4-fluorophenylhydrazine, the diazonium salt solution is added to an alkaline solution of sodium pyrosulfite at a controlled temperature. google.com This is followed by a heating step and subsequent acidification to yield the hydrazine. google.com This method can be adapted for the preparation of this compound.

A general representation of the synthesis of this compound via diazotization and reduction is presented in the scheme below:

Scheme 1: Synthesis of this compound via Diazotization and Reduction of 4-Fluoro-2-methylaniline.

A Chinese patent describes a one-pot method for the preparation of substituted phenylhydrazine (B124118) hydrochlorides, including 4-trifluoromethylphenylhydrazine hydrochloride and 4-cyanophenylhydrazine hydrochloride, with yields exceeding 75%. justia.com This process involves the continuous operation of diazotization and reduction steps, where the diazonium salt is prepared with sodium nitrite in hydrochloric acid and subsequently reduced with stannous chloride. justia.com Such a continuous flow process could potentially be adapted for the synthesis of this compound, offering advantages in terms of safety and scalability. justia.com

Catalytic Hydrogenation of Nitro Precursors

Another significant route to arylhydrazines is the catalytic hydrogenation of the corresponding nitroaromatic compounds. For the synthesis of this compound, the starting material would be 1-fluoro-3-methyl-4-nitrobenzene. This method offers a more direct pathway and often proceeds with high efficiency and selectivity under optimized conditions.

The reduction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), in the presence of a heterogeneous catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. The reaction is conducted under a hydrogen atmosphere, with the pressure and temperature being critical parameters that influence the reaction rate and selectivity. The nitro group is selectively reduced to the hydrazine, leaving other functional groups on the aromatic ring, such as the fluorine and methyl groups, intact.

Scheme 2: Synthesis of this compound via Catalytic Hydrogenation of 1-Fluoro-3-methyl-4-nitrobenzene.

Reaction Conditions and Optimization Strategies

The successful synthesis of this compound with high yield and purity hinges on the careful control and optimization of various reaction parameters.

Solvent Systems and Temperature Control in Hydrazine Formation

The choice of solvent and precise temperature control are paramount in both the diazotization-reduction and catalytic hydrogenation routes.

In the diazotization of 4-fluoro-2-methylaniline, an aqueous acidic solution, typically hydrochloric acid, is the standard medium. The temperature must be strictly maintained between 0 and 5 °C to prevent the decomposition of the unstable diazonium salt. For the subsequent reduction with tin(II) chloride, the reaction is often initiated at low temperatures and then allowed to warm to room temperature or gently heated to ensure complete conversion.

For catalytic hydrogenation, polar protic solvents like ethanol and methanol are commonly employed due to their ability to dissolve the nitroaromatic substrate and facilitate the interaction with the solid catalyst and hydrogen gas. Temperature and hydrogen pressure are key variables that need to be optimized to achieve a good balance between reaction rate and selectivity, minimizing potential side reactions such as over-reduction to the corresponding aniline.

Reagent Selection and Stoichiometry for Optimized Yields

The selection of reagents and their stoichiometric ratios are critical for maximizing the yield of this compound.

In the diazotization step, a slight excess of sodium nitrite is often used to ensure complete conversion of the aniline. However, a large excess should be avoided as it can lead to side reactions. For the reduction of the diazonium salt, a sufficient excess of the reducing agent, such as tin(II) chloride or sodium pyrosulfite, is necessary to drive the reaction to completion. The exact stoichiometry will depend on the specific reducing agent and reaction conditions.

In catalytic hydrogenation, the catalyst loading is a key parameter. A higher catalyst loading can increase the reaction rate but also adds to the cost. Therefore, the optimal catalyst loading needs to be determined experimentally to achieve a balance between efficiency and cost-effectiveness. The choice of catalyst itself is also crucial, with palladium-based catalysts often showing high activity and selectivity for the reduction of nitroarenes to hydrazines.

The table below summarizes typical reaction parameters for the synthesis of arylhydrazines, which can be adapted for the preparation of this compound.

| Parameter | Diazotization & Reduction | Catalytic Hydrogenation |

| Starting Material | 4-Fluoro-2-methylaniline | 1-Fluoro-3-methyl-4-nitrobenzene |

| Reagents | 1. HCl, NaNO2 2. SnCl2 or Na2S2O5 | H2, Catalyst (e.g., Pd/C) |

| Solvent | Water, HCl | Ethanol, Methanol |

| Temperature | 0-5 °C (Diazotization), RT to moderate heating (Reduction) | Room Temperature to elevated temperatures |

| Pressure | Atmospheric | 1 atm to higher pressures |

| Key Considerations | Stability of diazonium salt, stoichiometry of reducing agent | Catalyst activity and loading, hydrogen pressure |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

One area of focus is the use of greener solvents. While traditional syntheses often employ organic solvents, the use of water as a solvent is highly desirable. For the diazotization-reduction pathway, the reaction is already conducted in an aqueous medium, which is a significant green advantage. For catalytic hydrogenation, while alcohols are common, research into using water or water-alcohol mixtures as solvents is an active area.

Another green approach involves the use of alternative and more environmentally friendly reducing agents. While tin(II) chloride is effective, it is a metal-based reagent with associated environmental concerns. Sodium pyrosulfite presents a potentially greener alternative. google.com Furthermore, catalytic transfer hydrogenation, where a hydrogen donor like formic acid or hydrazine hydrate (B1144303) is used in place of gaseous hydrogen, can offer a safer and more convenient alternative.

The development of more efficient and recyclable catalysts is also a key aspect of green chemistry. For catalytic hydrogenation, using highly active catalysts at low loadings and developing methods for their easy recovery and reuse can significantly reduce waste and cost.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 2 Methylphenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

Electrophilic Substitution Reactions

(4-Fluoro-2-methylphenyl)hydrazine, like other hydrazine derivatives, can undergo electrophilic substitution reactions. In these reactions, an electrophile replaces one or more of the hydrogen atoms of the hydrazine group. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided search results, the general reactivity of hydrazines suggests that they can react with various electrophiles. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine in different solvents proceeds via uncatalyzed nucleophilic substitution. researchgate.net This indicates that the hydrazine moiety is a potent nucleophile capable of displacing leaving groups from activated aromatic rings.

Condensation Reactions with Carbonyl Compounds

A hallmark of hydrazine chemistry is its condensation reaction with carbonyl compounds such as aldehydes and ketones. youtube.comfiveable.me This reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of new carbon-nitrogen double bonds.

This compound reacts with aldehydes and ketones to form the corresponding (4-fluoro-2-methylphenyl)hydrazones. nih.govwikipedia.orgresearchgate.net This reaction typically proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the stable hydrazone product. fiveable.meresearchgate.net The formation of hydrazones is often catalyzed by acid. researchgate.net These hydrazones are a class of compounds with significant applications in various fields, including medicinal chemistry. nih.govnih.gov

Table 1: Examples of Hydrazone Formation from Hydrazines

| Hydrazine Reactant | Carbonyl Reactant | Product |

| This compound | Aldehyde/Ketone | (4-Fluoro-2-methylphenyl)hydrazone |

| Phenylhydrazine (B124118) | Aldehyde/Ketone | Phenylhydrazone youtube.com |

| 2,4-Dinitrophenylhydrazine | Aldehyde/Ketone | 2,4-Dinitrophenylhydrazone youtube.com |

| Hydrazine Hydrate (B1144303) | 3-Fluoro-4-methylbenzaldehyde | Hydrazone Intermediate evitachem.com |

This table provides illustrative examples of hydrazone formation. Specific reaction conditions and yields will vary depending on the reactants and catalysts used.

The hydrazone intermediates formed from the reaction of this compound with dicarbonyl compounds or other appropriately functionalized substrates can undergo subsequent intramolecular reactions to form stable heterocyclic rings. A prominent example is the formation of pyrazoles from the reaction of hydrazines with 1,3-diketones. nih.govmdpi.com This reaction is a powerful tool for the synthesis of a wide variety of substituted pyrazoles, which are important scaffolds in medicinal and materials chemistry. mdpi.com The regioselectivity of pyrazole (B372694) formation can be influenced by the reaction conditions, such as the solvent used. nih.gov For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity of pyrazole formation. nih.gov

Another important cyclocondensation reaction involves the reaction of hydrazines with α,β-unsaturated ketones, which can also lead to the formation of pyrazole rings. researchgate.net

Oxidative Transformations of this compound

The hydrazine moiety is susceptible to oxidation, leading to the formation of various nitrogen-containing compounds.

Formation of Azo Compounds

Oxidation of hydrazines, including this compound, can yield the corresponding azo compounds (R-N=N-R'). organic-chemistry.org A variety of oxidizing agents can be employed for this transformation, including environmentally friendly options like trichloroisocyanuric acid (TCCA) and Selectfluor. organic-chemistry.org The synthesis of azo compounds is a significant area of research due to their wide range of applications, including as dyes and pigments. researchgate.net The general method for synthesizing azo compounds often involves the diazotization of an aromatic amine followed by a coupling reaction. researchgate.net However, direct oxidation of hydrazines provides an alternative route. organic-chemistry.org

Table 2: Oxidizing Agents for the Synthesis of Azo Compounds from Hydrazines

| Oxidizing Agent | Reaction Conditions | Reference |

| Trichloroisocyanuric acid (TCCA) | Metal-free, THF solvent | organic-chemistry.org |

| Selectfluor | Mild conditions | organic-chemistry.org |

| Bobbitt's salt | Metal-free, room temperature | organic-chemistry.org |

| Copper(I) chloride/DMAP | Aerobic oxidation | organic-chemistry.org |

This table highlights various reagents used for the oxidation of hydrazines to azo compounds.

Generation of Nitroso and Azide (B81097) Derivatives

The transformation of phenylhydrazine derivatives into nitroso and azide compounds represents key synthetic pathways. While specific literature detailing these transformations for this compound is not extensively available, the reactivity can be inferred from the established chemistry of substituted hydrazines.

Nitroso Derivatives: The reaction of phenylhydrazines with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), typically leads to the formation of N-nitroso compounds. For a secondary amine like N-methylaniline, this reaction yields an N-nitroso derivative, such as N-nitroso-N-methyl-4-fluoroaniline. nih.gov In the case of this compound, which is a primary hydrazine, the reaction with nitrous acid under controlled conditions would be expected to initially form the corresponding N-nitrosohydrazine. However, these intermediates are often unstable and can undergo further reactions.

Azide Derivatives: The conversion of hydrazines to azides is a more complex process. One common method involves the reaction of a hydrazine with a source of the azide moiety. Alternatively, diazotization of the hydrazine followed by reaction with an azide source can be employed. Another synthetic route to nitrogen-containing heterocycles like triazoles, which involve azide-like precursors, often starts from acyl hydrazides or thiosemicarbazides. dergipark.org.tr For example, the reaction of an acyl hydrazide with an amide can yield a 1,2,4-triazole (B32235). dergipark.org.tr The synthesis of aryl azides can also be achieved from the corresponding aryl hydrazine by oxidation in the presence of a suitable reagent.

Reductive Pathways to Corresponding Amines

The reduction of the hydrazine moiety to an amine is a fundamental transformation in organic synthesis. This compound can be reduced to form 4-Fluoro-2-methylaniline.

Several methods are effective for the reduction of substituted phenylhydrazines. google.com Catalytic hydrogenation is a widely used technique, employing catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum on carbon (Pt/C) under a hydrogen atmosphere. google.comgoogle.com This method is often clean and efficient. For instance, the reduction of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline (B49241) is effectively carried out using Raney Ni and hydrogen gas. google.com A similar approach would be applicable to the reduction of the hydrazine.

Chemical reducing agents also provide a viable pathway. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or lithium aluminium hydride (LiAlH₄), can reduce the carbonyl group of aldehydes and ketones to alcohols and can also be adapted for hydrazine reduction. nih.govncert.nic.in Another effective reagent is titanium(III) trichloride (B1173362) in an aqueous solution, which has been shown to reduce various substituted hydrazines to their corresponding amines. rsc.org The general reaction is as follows:

Ar-NHNH₂ + [Reducing Agent] → Ar-NH₂

In this specific case, the product is 4-Fluoro-2-methylaniline, a valuable intermediate in chemical synthesis. sigmaaldrich.com

Table 1: Properties of this compound and its Reduction Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₉FN₂ | 140.16 | Not available in search results |

| 4-Fluoro-2-methylaniline | C₇H₈FN | 125.14 | 452-71-1 sigmaaldrich.comchemicalbook.comnih.gov |

Influence of Fluoro and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the electronic effects of the fluoro, methyl, and hydrazine substituents. numberanalytics.com These effects determine both the rate of reaction (activation/deactivation) and the regioselectivity (directing effect). youtube.comlibretexts.org

Electronic Effects of Substituents:

Fluoro Group (-F): The fluorine atom exerts two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. lumenlearning.comlibretexts.org This inductive withdrawal deactivates the ring, making it less nucleophilic and slower to react with electrophiles compared to benzene (B151609). youtube.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic ring's pi system through resonance (p-π conjugation). libretexts.org This effect increases electron density, particularly at the ortho and para positions.

Methyl Group (-CH₃): The methyl group is an alkyl group and influences the ring primarily through an inductive effect.

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bonds, pushing electron density into the ring. lumenlearning.com This activates the ring, making it more reactive towards electrophiles than benzene. libretexts.org It also stabilizes the carbocation intermediate formed during electrophilic attack, especially when the attack is at the ortho or para positions. libretexts.org

Hydrazine Group (-NHNH₂): Similar to an amino (-NH₂) or hydroxyl (-OH) group, the hydrazine group has lone pairs on the nitrogen atom directly attached to the ring.

Resonance Effect (+R): This group is a powerful electron-donating group through resonance, significantly activating the aromatic ring towards electrophilic substitution. lumenlearning.com This effect strongly directs incoming electrophiles to the ortho and para positions.

Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. libretexts.org However, the resonance effect is dominant.

Combined Influence:

In this compound, the aromatic ring is substituted with a strongly activating ortho-, para-directing hydrazine group, a weakly activating ortho-, para-directing methyl group, and a weakly deactivating ortho-, para-directing fluoro group. The positions for electrophilic attack are determined by the combined directing effects of these groups. The powerful activating and directing effect of the hydrazine group at position 1, along with the methyl group at position 2, would strongly favor substitution at the positions ortho and para to the hydrazine (positions 2, 4, and 6). However, positions 2 and 4 are already occupied. Therefore, the primary site for electrophilic attack would be position 6 (ortho to the hydrazine and meta to the fluorine). The second most likely site would be position 3 (ortho to both the methyl and fluoro groups) or 5 (ortho to the fluoro group and meta to the methyl group), depending on the specific electrophile and reaction conditions.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F (Fluoro) | Withdrawing (-I) libretexts.org | Donating (+R) libretexts.org | Deactivating youtube.com | Ortho, Para minia.edu.eg |

| -CH₃ (Methyl) | Donating (+I) lumenlearning.com | N/A | Activating libretexts.org | Ortho, Para minia.edu.eg |

| -NHNH₂ (Hydrazine) | Withdrawing (-I) | Donating (+R) | Strongly Activating lumenlearning.com | Ortho, Para |

Applications in Organic Synthesis: Precursors to Complex Molecules

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazoles is one of the most well-documented applications of hydrazines. The reaction between a hydrazine (B178648) and a 1,3-difunctional compound is a primary and efficient method for creating the pyrazole nucleus. nih.govmdpi.com

The Fischer indole (B1671886) synthesis is a classic reaction that produces indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com In this process, (4-Fluoro-2-methylphenyl)hydrazine can be reacted with a suitable ketone or aldehyde to first form a phenylhydrazone. This intermediate, upon treatment with an acid catalyst like polyphosphoric acid or zinc chloride, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield a substituted indole. wikipedia.orgnih.gov The fluorine and methyl substituents on the phenyl ring of the hydrazine are carried through the reaction, resulting in the formation of 6-fluoro-4-methyl-indole derivatives. The choice of the carbonyl compound determines the substitution pattern at the 2- and 3-positions of the final indole product. thermofisher.com This method is a direct pathway to creating specifically substituted indoles, which are important scaffolds in many pharmaceutical agents. wikipedia.org

The reaction of hydrazines with α,β-unsaturated ketones, such as chalcones, is a fundamental route to pyrazolines, which can be subsequently oxidized to pyrazoles. uii.ac.idmdpi.com When this compound is refluxed with a chalcone (B49325) (1,3-diaryl-2-propen-1-one) in a solvent like ethanol (B145695) with an acid catalyst, a cyclocondensation reaction occurs. uii.ac.idnih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to give a 1-(4-fluoro-2-methylphenyl)-substituted pyrazoline. uii.ac.idresearchgate.net

Similarly, the condensation of this compound with 1,3-diketones is a direct and high-yield method for synthesizing polysubstituted pyrazoles. nih.govmdpi.com The reaction typically proceeds by heating the two components in a suitable solvent, often with an acid catalyst to facilitate the dehydration steps. nih.gov This reaction allows for the regioselective synthesis of pyrazoles, where the substitution pattern is controlled by the structure of the starting diketone. mdpi.com

Table 1: Synthesis of Pyrazole Derivatives

| Reactant | Partner Compound | Resulting Scaffold |

|---|---|---|

| This compound | 1,3-Diketone | 1-(4-Fluoro-2-methylphenyl)-3,5-disubstituted-pyrazole |

Formation of Triazole Scaffolds

This compound is a valuable precursor for the synthesis of 1,2,4-triazole (B32235) scaffolds. A common synthetic strategy involves the conversion of the hydrazine into a thiosemicarbazide (B42300) derivative. This is achieved by reacting the hydrazine with an isothiocyanate. The resulting N-substituted thiosemicarbazide can then undergo intramolecular cyclization under basic conditions to yield a 1,2,4-triazole-3-thione. nih.gov Alternatively, the hydrazine can be converted to its corresponding hydrazide, which then reacts with reagents like carbon disulfide in a basic medium, followed by treatment with another equivalent of hydrazine, to form 4-amino-1,2,4-triazole (B31798) derivatives. nih.gov These triazole systems are recognized for their broad applications in medicinal chemistry.

Construction of Indazole Frameworks

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds that are structurally isomeric with indoles. The synthesis of indazole frameworks can be achieved using substituted phenylhydrazines as starting materials. For this compound, a potential pathway to a 4-fluoro-6-methyl-1H-indazole would involve a reaction sequence that constructs the pyrazole ring fused to the benzene (B151609) ring. This often involves the cyclization of an ortho-functionalized phenylhydrazine derivative, such as an o-acylphenylhydrazine or an o-tolualdehyde hydrazone, under specific reaction conditions. The fluorine atom at the 4-position and the methyl group at the 2-position of the starting hydrazine direct the substitution pattern of the resulting indazole framework. ossila.com Fluorinated indazoles are of particular interest in materials science and for their potential biological activities. ossila.com

Development of Chromone (B188151) and Pyrimidine (B1678525) Derivatives

The versatility of this compound extends to the synthesis of other important heterocyclic systems, including those derived from chromones and pyrimidines.

The reaction between chromones and hydrazines is a well-established method that results in pyrazole derivatives rather than simple hydrazones. nih.gov When this compound is reacted with a chromone, the pyrone ring opens, followed by a recyclization process that yields a 3(5)-(2-hydroxyaryl)pyrazole. nih.gov The substituents from the original chromone and the this compound are incorporated into the final pyrazole product.

For the synthesis of pyrimidine derivatives, this compound can be used to prepare a key reagent, such as a substituted guanidine (B92328) or thiourea. These intermediates can then participate in cyclocondensation reactions with β-dicarbonyl compounds or other suitable three-carbon units to form the pyrimidine ring. nih.gov The resulting pyrimidines will bear the (4-fluoro-2-methylphenyl)amino substituent, which can influence the final properties of the molecule. Pyrimidine-based compounds are central to numerous biological processes and pharmaceutical drugs. researchgate.netgsconlinepress.com

Utilization in Multi-Step Synthetic Pathways for Bioactive Compounds

The heterocyclic scaffolds—indoles, pyrazoles, triazoles, and indazoles—synthesized from this compound are often not the final products but rather key intermediates in multi-step syntheses of complex, bioactive molecules. nih.govnih.gov The introduction of the 4-fluoro-2-methylphenyl group can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. olemiss.edu

For example, pyrazole derivatives synthesized from this hydrazine can be further functionalized to create potent kinase inhibitors for cancer therapy. Similarly, the indole derivatives obtained via the Fischer synthesis serve as the core structure for various classes of pharmaceuticals. The fluorine atom, in particular, is a valuable addition in medicinal chemistry, as it can enhance binding interactions and improve the pharmacokinetic profile of a drug candidate. olemiss.edu Therefore, this compound serves as a critical starting point for generating molecular diversity and developing new therapeutic agents.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Chalcone |

| Chromone |

| Indazole |

| Indole |

| Pyrazole |

| Pyrazoline |

| Pyrimidine |

| Triazole |

| 1,2,4-triazole-3-thione |

| 3(5)-(2-hydroxyaryl)pyrazole |

| 4-amino-1,2,4-triazole |

| 4-Fluoro-1H-indazole |

| 6-fluoro-4-methyl-indole |

| Phenylhydrazine |

| Polyphosphoric acid |

| Thiosemicarbazide |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Methylphenyl Hydrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. tandfonline.com DFT methods are used to investigate various properties of hydrazine (B178648) derivatives by modeling electron density. rsc.orgresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For (4-Fluoro-2-methylphenyl)hydrazine, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.

Conformational analysis is particularly important for this molecule due to the rotatable single bond between the phenyl ring and the hydrazine moiety (C-N bond). Different rotational isomers (conformers) may exist, each with a distinct energy level. DFT calculations can map the potential energy surface associated with this rotation to identify the global minimum energy conformer and the energy barriers between different conformations. While specific data for this compound is not available, studies on similar molecules like N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide utilize DFT with the B3LYP/6-311++G(d,p) basis set to compute molecular equilibrium geometries. mjcce.org.mk

Table 1: Illustrative Optimized Bond Parameters for Related Phenyl Derivatives This table presents typical bond length ranges observed in DFT-optimized structures of similar phenyl-containing molecules to illustrate the type of data generated. Specific values for this compound would require a dedicated computational study.

| Bond Type | Typical Calculated Bond Length (Å) | Source Context |

| Phenyl C-C | 1.386 – 1.403 | Based on analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. kbhgroup.in |

| Phenyl C-H | 1.083 – 1.084 | Based on analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. kbhgroup.in |

| C-N (double bond character) | ~1.298 | Based on analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. kbhgroup.in |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. tandfonline.comchalcogen.ro

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. tandfonline.com For hydrazine derivatives, DFT calculations are frequently used to determine these energies and map the spatial distribution of the HOMO and LUMO, which helps identify the regions of the molecule most likely to participate in electron donation and acceptance. kbhgroup.inresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for Hydrazine Derivatives This table provides examples of HOMO-LUMO data from computational studies on related hydrazine compounds to demonstrate the typical values obtained.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| A bromo hydrazine derivative | - | - | 4.9 | tandfonline.com |

| A reported hydrazide derivative | - | - | 4.08 | tandfonline.com |

| Quercetin on Graphene | -3.7552 | 2.5897 | 6.3449 | chalcogen.ro |

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its harmonic vibrational frequencies. mjcce.org.mk Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Comparing the computed spectrum with an experimental one helps in the assignment of spectral bands to specific molecular motions. mjcce.org.mkmdpi.com

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for structure elucidation. DFT can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment around each nucleus. biorxiv.orgcolumbia.edu Good agreement between predicted and experimental chemical shifts provides strong validation for the computed molecular structure. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting chemical reactivity and intermolecular interactions. tandfonline.comresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or oxygen. tandfonline.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. tandfonline.com

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the hydrazine group, identifying them as primary sites for electrophilic attack or hydrogen bonding. researchgate.net Positive potential (blue) would be expected around the N-H protons.

Fukui Function Analysis for Reactivity Prediction

Fukui functions provide a more quantitative way to identify reactive sites within a molecule, based on how the electron density changes upon the addition or removal of an electron. nih.gov This DFT-based descriptor helps to pinpoint the specific atoms most likely to be involved in different types of reactions: nih.govresearchgate.net

f+ (for nucleophilic attack): Indicates the site most favorable for accepting an electron.

f- (for electrophilic attack): Indicates the site most favorable for donating an electron.

f0 (for radical attack): Predicts the site most susceptible to attack by a radical species.

Analyzing the condensed Fukui functions for each atom in this compound would allow for a precise ranking of the reactivity of the nitrogen atoms, as well as the different carbon atoms on the phenyl ring, predicting the most probable sites for substitution or addition reactions. mjcce.org.mk

Thermodynamic Property Calculations

DFT calculations can be combined with statistical mechanics to predict the thermodynamic properties of a molecule at different temperatures. mjcce.org.mkresearchgate.net These properties include:

Heat Capacity (C)

Entropy (S)

Enthalpy (H)

These calculations reveal how the thermodynamic stability of this compound changes with temperature. This information is valuable for understanding its behavior in various thermal conditions and for chemical process design. While specific experimental data for many complex hydrazine derivatives are scarce, theoretical calculations provide reliable estimates. eucass.eunasa.gov

Biological Activity and Medicinal Chemistry Applications of 4 Fluoro 2 Methylphenyl Hydrazine and Its Derivatives

Anticancer Activities

The structural framework of (4-Fluoro-2-methylphenyl)hydrazine derivatives has proven to be a valuable template for designing potent anticancer agents. Researchers have synthesized and evaluated numerous analogues, demonstrating significant activity against a variety of cancer cell lines and types.

Derivatives incorporating the fluorophenyl hydrazine (B178648) structure have shown considerable cytotoxic effects across a range of human cancer cell lines. For instance, a series of 1-anilino-4-arylsulfanylmethylphthalazines, which include structures with fluoroaniline (B8554772) moieties, were evaluated for their anticancer activity. researchgate.net Notably, the compound 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine (12) exhibited potent cytotoxicity against Bel-7402 (human hepatoma) and HT-1080 (human fibrosarcoma) cell lines, with IC₅₀ values of 32.4 µM and 25.4 µM, respectively. researchgate.net Another derivative, 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine (13), also showed strong activity with IC₅₀ values of 30.1 µM against Bel-7402 and 25.8 µM against HT-1080 cells, surpassing the efficacy of the standard drug cisplatin (B142131) in these assays. researchgate.net

Similarly, novel quinoline (B57606) hydrazide derivatives have been investigated for their anti-cancer potential. mdpi.com Compounds such as (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide (18) and its analogues demonstrated significant reduction in the cell viability of neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cell lines. mdpi.com In another study, a 4-hydrazinylphenyl benzenesulfonate (B1194179) derivative showed exceptionally high potency against the MCF-7 breast cancer cell line with an IC₅₀ value of 9.32 nM. nih.gov

The cytotoxic potential of these compounds is further highlighted by studies on 2,4-diarylaminopyrimidine-based hydrazones. One such derivative, compound 14f , displayed an exceptional anti-proliferative effect against FAK-overexpressing TPC-1 thyroid cancer cells, with an IC₅₀ value of 0.113 µM. nih.gov Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also revealed cytotoxic activity, with one compound showing an IC₅₀ of 100 μM against the MCF-7 cell line. nih.gov

Table 1: Cytotoxic Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | Bel-7402 (Hepatoma) | 32.4 | researchgate.net |

| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | HT-1080 (Fibrosarcoma) | 25.4 | researchgate.net |

| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | Bel-7402 (Hepatoma) | 30.1 | researchgate.net |

| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | HT-1080 (Fibrosarcoma) | 25.8 | researchgate.net |

| Quinazolinone hydrazide triazole derivative (CM9) | EBC-1 (Lung Cancer) | 8.6 | nih.gov |

| Quinazolinone hydrazide triazole derivative (CM9) | U-87MG (Glioblastoma) | 18.4 | nih.gov |

| Quinazolinone hydrazide triazole derivative (CM9) | HT-29 (Colon Cancer) | 24.6 | nih.gov |

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast Cancer) | 0.00932 | nih.gov |

| 2,4-diarylaminopyrimidine hydrazone (14f) | TPC-1 (Thyroid Cancer) | 0.113 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative | MCF-7 (Breast Cancer) | 100 | nih.gov |

A key mechanism behind the anticancer efficacy of this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Studies on quinazolinone-hydrazide-triazole derivatives demonstrated that these compounds can induce apoptosis, as confirmed by Hoechst 33258 staining. nih.gov The most potent of these compounds, bearing a p-bromo benzyl (B1604629) pendant, not only inhibited MET kinase activity but also effectively induced apoptosis in cancer cells. nih.gov

Further mechanistic insights reveal that these derivatives can interfere with the cell cycle. For example, certain quinoline hydrazides were found to cause an increased proportion of cells in the G0/G1 phase and a reduction of cells in the S and G2/M phases. mdpi.com One specific derivative also led to the upregulation of the p27kip1 cell cycle regulating protein. mdpi.com Similarly, newly synthesized indole (B1671886) derivatives were found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov The cytotoxic action of some fluorinated isatin-hydrazone derivatives is also linked to apoptosis induction, which is caused by the dissipation of the mitochondrial membrane and stimulated production of reactive oxygen species in tumor cells. mdpi.com

The anticancer activity of derivatives based on the this compound scaffold extends across a diverse range of malignancies.

Breast Cancer: Multiple studies have highlighted the efficacy of these compounds against breast cancer cell lines. A 4-hydrazinylphenyl benzenesulfonate derivative was found to be a potent new candidate for an anti-breast cancer compound, with an IC₅₀ of 0.00246 µg/mL against the MCF-7 cell line. nih.gov Novel quinoline hydrazide derivatives also showed significant activity against both MDA-MB-231 and MCF-7 breast adenocarcinoma cells. mdpi.com

Lung Cancer: Quinazolinone hydrazide triazole derivatives have shown particular effectiveness against lung cancer cells with MET amplification (EBC-1), with one derivative exhibiting an IC₅₀ value of 8.6 µM. nih.gov

Other Cancers: The therapeutic potential of these derivatives is not limited to breast and lung cancer. Significant activity has been reported against glioblastoma (U-87MG), colon cancer (HT-29, HCT-116), neuroblastoma (SH-SY5Y, Kelly), fibrosarcoma (HT-1080), and thyroid cancer (TPC-1) cell lines. researchgate.netmdpi.comnih.govnih.govnih.gov This broad spectrum of activity underscores the versatility of the fluorinated phenylhydrazine (B124118) scaffold in developing targeted cancer therapies.

Antimicrobial Properties

In addition to their anticancer effects, derivatives of this compound are of significant interest for their antimicrobial properties. The unique chemical features of these compounds make them effective against a variety of pathogenic bacteria and fungi. nih.govnih.gov

Hydrazone derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Fluorinated aldimine-type Schiff bases, synthesized from fluorinated hydrazines, have been screened for their antibacterial activity. nih.gov A para-fluorophenyl-substituted aldimine was found to be the most potent against E. coli, S. aureus, and B. subtilis, with MIC values of 12.3 µM for E. coli and S. aureus. nih.gov

In another study, novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated. mdpi.com Among these, compound 2e showed superior antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, which is comparable to the antibiotic ampicillin. mdpi.com Furthermore, a series of 2-furoylhydrazone derivatives were tested, with one compound exhibiting very significant antibacterial activity against Staphylococcus aureus. ciac.jl.cn

Table 2: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Fluorinated aldimine (63) | Escherichia coli ATCC 25955 | 12.3 (µM) | nih.gov |

| Fluorinated aldimine (63) | Staphylococcus aureus NRRL B-767 | 12.3 (µM) | nih.gov |

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | mdpi.com |

| Hydrazone of (2,4-dinitrophenyl) hydrazine | Staphylococcus aureus | Moderate Activity at 250 | researchgate.net |

| Hydrazone of (2,4-dinitrophenyl) hydrazine | Escherichia coli | Moderate Activity at 250 | researchgate.net |

| Thiazol-2-yl hydrazine derivatives | Escherichia coli | Moderate to Good | niscpr.res.in |

The antifungal potential of hydrazine derivatives is well-documented. nih.gov Research has shown that these compounds are active against various fungal pathogens, including clinically relevant yeasts and phytopathogenic fungi. niscpr.res.inrsc.org

A series of thiazol-2-yl hydrazine derivatives were screened for antifungal activity against species such as Candida albicans, T. viride, A. flavus, and A. brasiliensis, with several compounds showing noticeable to promising activity. niscpr.res.in Specifically, (4-phenyl-1,3-thiazol-2-yl) hydrazine was identified as a new antifungal agent with high-efficiency and broad-spectrum activity, having a MIC between 0.0625-4 μg/ml against pathogenic fungi. nih.gov This compound was also shown to inhibit biofilm formation in C. albicans. nih.gov

Further studies into fluorinated isatin-hydrazone derivatives revealed a significant antagonistic effect against the oomycete P. cactorum and the ascomycete F. oxysporum, in some cases outperforming commercial fungicides. mdpi.com Hydrazone derivatives of (2,4-dinitrophenyl) hydrazine also showed moderate activity against Candida albicans. researchgate.net The mechanism of action for some of these compounds involves inducing oxidative damage in the fungal cells, leading to cell death. nih.gov

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and the development of novel anti-inflammatory agents remains a significant area of research. The potential of this compound derivatives as anti-inflammatory agents was investigated.

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for many anti-inflammatory drugs. A targeted search for studies evaluating the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes did not yield any specific results. While research exists on the COX inhibitory potential of various hydrazine-containing scaffolds and other fluorinated phenyl derivatives, no literature specifically detailing the COX inhibition profiles of compounds directly derived from this compound could be identified.

In vivo and in vitro models of inflammation are crucial for assessing the anti-inflammatory potential of new chemical entities. Despite a thorough search, no studies were found that reported the evaluation of this compound or its derivatives in established inflammation models, such as carrageenan-induced paw edema or lipopolysaccharide-stimulated cell cultures.

Enzyme Inhibition Profiles

The interaction of small molecules with various enzymes is a cornerstone of drug discovery. The inhibitory potential of this compound derivatives against several key enzyme targets was explored.

Carboxylesterases (CES) are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. A diligent search of scientific databases found no published research investigating the inhibitory effects of this compound or its derivatives on carboxylesterase enzymes.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the management of neurodegenerative diseases. The scientific literature was reviewed for any indication of cholinesterase inhibitory activity by derivatives of this compound. However, no studies reporting the synthesis and evaluation of such compounds as cholinesterase inhibitors were found.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and viral infections.

Bruton's Tyrosine Kinase (BTK): A search for literature describing the development of Bruton's tyrosine kinase inhibitors based on a this compound scaffold did not return any relevant results.

HIV Integrase: Similarly, no research articles or patents were identified that described the design, synthesis, or biological evaluation of HIV integrase inhibitors derived from this compound.

Development as Biological Probes

While many derivatives of this compound are developed with therapeutic endpoints in mind, their specific interactions with biological macromolecules also make them valuable candidates for development as biological probes. Biological probes are specialized molecules used to study biological processes, such as identifying the presence and function of a specific protein. The development of these derivatives into probes, for example through photoaffinity labeling or by attaching a fluorescent tag, could enable deeper investigation of their molecular targets.

Photoaffinity labeling is a powerful technique to irreversibly trap and identify the binding partners of a small molecule within a complex biological system. nih.gov A derivative of this compound that shows high affinity for a particular enzyme could be modified to include a photoreactive group, such as a diazirine or an azide (B81097). nih.govwustl.edu Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with the target protein, allowing for its subsequent isolation and identification. nih.gov This strategy could be used to confirm the targets suggested by docking studies, such as CDK2 or DNA gyrase, and to discover potential off-target interactions. wustl.edunih.gov

Similarly, modifying a potent and selective derivative with a fluorescent moiety (a fluorophore) would create a fluorescent probe. nih.gov Such a probe could be used in techniques like fluorescence microscopy to visualize the subcellular localization of its target protein in living cells. nih.govrsc.org For example, a fluorescently-tagged inhibitor could illuminate the distribution and dynamics of its target enzyme during different phases of the cell cycle. Although specific fluorescent or photoaffinity probes derived directly from this compound are not extensively documented in current literature, the established potent and selective bioactivities of its derivatives make them highly attractive scaffolds for the future design of such powerful research tools. nih.govresearchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The traditional synthesis of arylhydrazines often involves the diazotization of an aniline (B41778) followed by reduction. google.com While effective, these methods can involve harsh conditions and the use of potentially hazardous reagents. Future research is increasingly focused on developing greener, more efficient, and safer synthetic routes.

One promising area is the advancement of continuous flow synthesis . justia.compatsnap.com This technology offers significant advantages over traditional batch processes, including enhanced safety, better process control, improved scalability, and higher yields. patsnap.com The synthesis of phenylhydrazine (B124118) salts in integrated microreactors, where diazotization, reduction, and hydrolysis occur sequentially in a continuous flow, has been demonstrated for related compounds. justia.compatsnap.com Adapting these continuous flow processes for the production of (4-fluoro-2-methylphenyl)hydrazine could lead to a more cost-effective and environmentally friendly manufacturing process. The total reaction time in such systems can be dramatically reduced to under 20 minutes. justia.com

Another avenue of exploration is the development of diazotization-free synthetic methods . For instance, a method for synthesizing 4-chloro-2-fluorophenylhydrazine using acetone (B3395972) azine as a reagent has been reported, avoiding the traditional diazotization step. scispace.com This approach offers a simpler process with fewer steps and easier control. scispace.com Research into applying similar strategies to the synthesis of this compound, possibly starting from 4-fluoro-2-methylaniline, could provide a safer and more efficient alternative to classical methods.

Furthermore, exploring alternative starting materials and reaction pathways is crucial. The synthesis of a structurally similar compound, [(3-fluoro-4-methylphenyl)methyl]hydrazine, begins with 3-fluoro-4-methylbenzaldehyde, which undergoes reaction with hydrazine (B178648) hydrate (B1144303) and subsequent reduction. evitachem.com Investigating analogous routes starting from 4-fluoro-2-methylbenzaldehyde (B1304903) could open up new synthetic possibilities for the target compound and its derivatives.

Design and Synthesis of Advanced Functional Derivatives

This compound is a valuable scaffold for creating a diverse library of functional derivatives. The hydrazine moiety is highly reactive and serves as a key synthon for constructing various heterocyclic systems.

Future research will likely focus on the synthesis of novel hydrazone derivatives . Hydrazones are formed by the reaction of hydrazines with aldehydes or ketones and are known to possess a wide spectrum of biological activities. nih.gov The synthesis of new compounds by reacting phenyl hydrazine with a series of different aldehydes has been shown to produce derivatives with potential anticancer properties. scirp.orgscirp.org Applying this strategy to this compound could yield a new class of fluorinated hydrazones with enhanced therapeutic potential.

The incorporation of this compound into more complex heterocyclic systems like triazoles and triazines is another promising direction. 1,2,4-triazolethiones, synthesized from hydrazides, have demonstrated significant biological activities, including antioxidant and enzyme inhibitory effects. nih.gov Similarly, the 1,3,5-triazine (B166579) (s-triazine) core is a well-established pharmacophore in medicinal chemistry, with derivatives showing anticancer, antiviral, and antimicrobial properties. mdpi.com Designing hybrid molecules that combine the this compound moiety with these potent heterocyclic rings could lead to the development of novel therapeutic agents with improved efficacy and selectivity. mdpi.commdpi.com

Moreover, the exploration of ring opening and recyclization reactions can lead to the discovery of unique molecular architectures. rsc.orgnih.gov Using this compound as a nucleophile in reactions with complex precursors can generate novel fused and spiro-heterocyclic systems, expanding the chemical space for drug discovery.

Discovery of New Biological Targets and Therapeutic Applications

Derivatives of phenylhydrazine are being actively investigated for various therapeutic applications. The introduction of the fluoro and methyl groups in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making it an attractive starting point for drug discovery programs.

A major focus of future research will be in the area of oncology . Phenylhydrazine derivatives have been synthesized and evaluated as potential anticancer agents against various cell lines, including liver and breast cancer. scirp.orgscirp.org The s-triazine derivatives, which can be synthesized from hydrazines, have shown promise as inhibitors of enzymes involved in tumorigenesis. mdpi.com Therefore, synthesizing and screening a library of this compound derivatives against a panel of cancer cell lines and specific cancer-related enzymes is a logical next step.

There is also significant potential in targeting neurodegenerative diseases . Recently, novel fluorinated hydrazone derivatives have been identified as potent inhibitors of carbonic anhydrases and cholinesterases, enzymes implicated in glaucoma and Alzheimer's disease. nih.gov Given that this compound provides a fluorinated scaffold, its derivatives could be designed to target these enzymes with high affinity and selectivity.

Furthermore, the discovery of anti-infective agents remains a global health priority. Hydrazine derivatives have been reported to possess antimicrobial properties. evitachem.com The broad biological activity of triazoles, including antiviral effects against viruses like HIV and hepatitis C, suggests that triazole derivatives of this compound could be promising candidates for the development of new anti-infective drugs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. These computational tools can significantly accelerate the research and development process for compounds derived from this compound.

AI and ML algorithms can be employed to predict the yield of chemical reactions , helping chemists to identify the optimal reaction conditions more efficiently. futurism.com For instance, machine learning models like "random forests" can analyze the outcomes of a small set of reactions and predict the yields for a much larger set of chemical combinations, saving time and resources. futurism.com This approach could be invaluable in optimizing the synthesis of novel derivatives of this compound.

In the realm of drug design, AI plays a crucial role in predicting the biological activity of new compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling can be used to build predictive models based on the structural features of molecules. nih.govnih.gov By training these models on existing data for hydrazine derivatives, researchers can virtually screen large libraries of potential compounds and prioritize those with the highest predicted activity and best safety profiles for synthesis and testing.

Furthermore, de novo drug design using generative AI models offers a powerful approach to discovering entirely new molecules with desired properties. researchgate.net These models can learn from vast datasets of chemical structures and biological activities to generate novel molecular scaffolds that are likely to be active against a specific biological target. researchgate.net Applying these generative models to the design of derivatives based on the this compound template could lead to the discovery of breakthrough drug candidates. The use of ML can also accelerate the design of new formulations and materials with optimized properties. chemrxiv.org

Advanced Analytical Techniques for Impurity Profiling and Process Control

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Future research will continue to leverage advanced analytical techniques for comprehensive impurity profiling and robust process control in the synthesis of this compound and its derivatives.

Impurity profiling is critical for identifying and quantifying any unwanted substances that may be present in the final product. biomedres.us The International Conference on Harmonisation (ICH) provides strict guidelines for impurity levels in drug substances. nih.gov Advanced chromatographic techniques are at the forefront of this effort.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures and is widely used for characterizing drug impurities. biomedres.us

Hyphenated techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) , are indispensable for the structural elucidation of unknown impurities, even at trace levels. biomedres.usbiomedres.us

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC, making it suitable for high-throughput screening of impurities. biomedres.us

The table below summarizes some of the key analytical techniques for impurity profiling.

| Analytical Technique | Principle | Application in Impurity Profiling |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Quantification of known impurities and separation of complex mixtures. biomedres.us |

| LC-MS | Combines the separation power of LC with the mass analysis capabilities of MS. | Identification and structural elucidation of unknown impurities. biomedres.us |

| GC-MS | Used for the separation and identification of volatile and semi-volatile impurities. | Analysis of residual solvents and volatile organic impurities. biomedres.us |

| HPTLC | A planar chromatographic technique offering high sample throughput. | Rapid screening and quantification of impurities. biomedres.us |

| UPLC-MS | An advanced form of LC-MS with higher pressure and smaller particle size columns. | High-resolution separation and sensitive detection of trace impurities. biomedres.us |

For process control , particularly in the context of continuous manufacturing, real-time analytical monitoring is essential. Process Analytical Technology (PAT) tools can be integrated into the synthesis workflow to monitor critical process parameters and ensure consistent product quality. The use of continuous reactors for synthesizing related compounds highlights the importance of precise control over reaction conditions, which can be achieved through in-line and on-line analytical monitoring. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.